6,7-difluoro-1H-1,3-benzodiazol-2-amine
CAS No.: 889127-08-6
Cat. No.: VC11581947
Molecular Formula: C7H5F2N3
Molecular Weight: 169.1
Purity: 95
* For research use only. Not for human or veterinary use.

CAS No. | 889127-08-6 |
---|---|
Molecular Formula | C7H5F2N3 |
Molecular Weight | 169.1 |
6,7-Difluoro-1H-1,3-benzodiazol-2-amine is a heterocyclic compound belonging to the benzodiazole family. It is characterized by its molecular formula C7H5F2N3 and molecular weight of approximately 169.13 g/mol. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science, largely attributed to its diverse biological activities and chemical properties.
Biological Activities
6,7-Difluoro-1H-1,3-benzodiazol-2-amine exhibits a range of biological activities, including potential roles as enzyme inhibitors and antiviral agents. Its ability to interact with specific molecular targets, such as enzymes or receptors, makes it a candidate for further research in medicinal chemistry.
Biological Activity | Description |
---|---|
Enzyme Inhibition | Potential inhibitor for various enzymes, beneficial in diseases involving enzyme overactivity. |
Antiviral Properties | May disrupt viral replication by targeting essential viral proteins. |
Anticancer Activity | Investigated for its efficacy against cancer cell lines, focusing on apoptosis induction or cell growth inhibition. |
Research Findings and Applications
Recent studies have highlighted the importance of fluorinated benzodiazoles in developing multi-targeted kinase inhibitors, which could have significant implications for cancer treatment . While specific data on 6,7-difluoro-1H-1,3-benzodiazol-2-amine is limited, its structural similarity to other benzodiazoles suggests potential applications in pharmaceuticals and materials science.
Compound Comparison | Structure Characteristics | Biological Activity |
---|---|---|
4,6-Difluoro-1H-benzodiazol-2-amine | Similar structure with different fluorine positions | Potentially similar enzyme inhibition |
6,7-Difluoro-1H-benzodiazol-2-amine | Different fluorine substitution patterns | Variations in reactivity and possible anticancer effects |
Future Directions
Further research is needed to fully explore the potential of 6,7-difluoro-1H-1,3-benzodiazol-2-amine in various fields. This includes detailed structural optimization, mechanism of action studies, and in vivo evaluations to assess its therapeutic potential.
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